molecular formula C11H10ClN B13525130 1-(3-Chloro-4-methylphenyl)cyclopropanecarbonitrile

1-(3-Chloro-4-methylphenyl)cyclopropanecarbonitrile

Cat. No.: B13525130
M. Wt: 191.65 g/mol
InChI Key: IXWSBXNHEMSVRJ-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)cyclopropane-1-carbonitrile is an organic compound characterized by a cyclopropane ring attached to a phenyl group substituted with a chlorine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloro-4-methylphenyl)cyclopropane-1-carbonitrile typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-chloro-4-methylbenzyl chloride with sodium cyanide in the presence of a base to form the corresponding nitrile. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-4-methylphenyl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(3-Chloro-4-methylphenyl)cyclopropane-1-carbonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-(3-chloro-4-methylphenyl)cyclopropane-1-carbonitrile exerts its effects depends on its specific application. In biochemical assays, the compound may interact with enzymes or receptors, altering their activity. The cyclopropane ring can introduce strain into the molecule, affecting its reactivity and binding properties. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems.

Comparison with Similar Compounds

  • 1-(3-Chloro-4-methoxyphenyl)cyclopropane-1-carbonitrile
  • 1-(3-Chloro-4-methylphenyl)cyclopropane-1-carboxylic acid
  • 1-(3-Chloro-4-methylphenyl)cyclopropane-1-methanol

Uniqueness: 1-(3-Chloro-4-methylphenyl)cyclopropane-1-carbonitrile is unique due to the presence of both a nitrile group and a cyclopropane ring, which confer distinct chemical and physical properties

Properties

Molecular Formula

C11H10ClN

Molecular Weight

191.65 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C11H10ClN/c1-8-2-3-9(6-10(8)12)11(7-13)4-5-11/h2-3,6H,4-5H2,1H3

InChI Key

IXWSBXNHEMSVRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2(CC2)C#N)Cl

Origin of Product

United States

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